Antimicrobial Efficacy: Pentyl Myristate Exhibits Comparable Potency to Ciprofloxacin in a QSAR-Optimized Series
In a systematic in vitro study synthesizing and testing a series of myristic acid esters and amides, pentyl myristate demonstrated antibacterial activity comparable to that of the clinical standard, ciprofloxacin, against both Gram-positive and Gram-negative bacteria . While the study established that this level of activity is a general property of the tested myristic acid derivatives, it provides quantitative justification for selecting pentyl myristate for applications where the specific physicochemical properties of the pentyl ester (e.g., its lipophilicity and chain length) are desired synergistically with high antimicrobial performance. The synthesis yielded the target compound at approximately 63%, confirming a viable preparation and purification pathway for procurement of research-grade material .
| Evidence Dimension | In vitro antibacterial activity |
|---|---|
| Target Compound Data | Activity comparable to ciprofloxacin (standard drug); ~63% synthesis yield. |
| Comparator Or Baseline | Ciprofloxacin (standard antibiotic control) and other myristic acid derivatives (e.g., hexyl myristate, butyl myristate, octyl myristate). |
| Quantified Difference | Activity was modeled using QSAR; the specific structural contribution of the pentyl chain was integrated into a predictive model, but direct MIC values for pentyl myristate alone against a specific strain were not isolated in the searched abstract. The comparison is based on the 'comparable to ciprofloxacin' statement for the whole compound library. |
| Conditions | In vitro assay against Gram-positive and Gram-negative bacterial strains. Full experimental details are in the primary paper by Narasimhan et al. (2006). |
Why This Matters
This evidence supports the procurement of pentyl myristate as a valid candidate for antimicrobial formulation research, offering a predictable activity profile within a QSAR-characterized chemical space.
